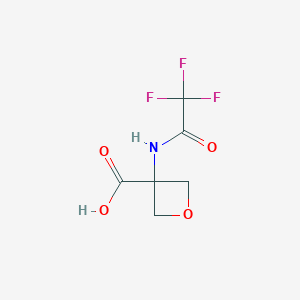
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group, an oxetane ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetyl chloride with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoroacetyl group attached to a phenyl ring, used in organic synthesis and as a reagent.
(2,2,2-Trifluoro-acetylamino)-acetic acid ethyl ester: A related compound with similar functional groups, used in early-stage research and chemical synthesis.
Uniqueness
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other trifluoroacetyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H6F3NO4 |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
3-[(2,2,2-trifluoroacetyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO4/c7-6(8,9)3(11)10-5(4(12)13)1-14-2-5/h1-2H2,(H,10,11)(H,12,13) |
Clé InChI |
GMKYUILVAYHQEK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















